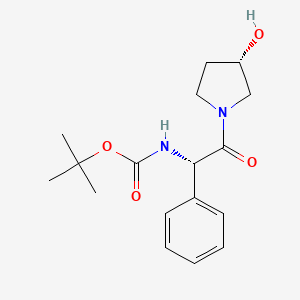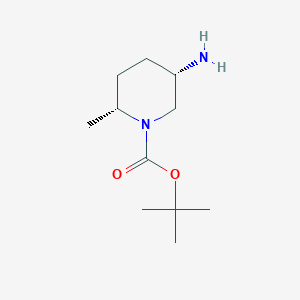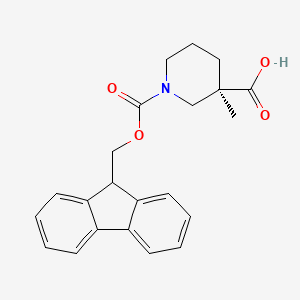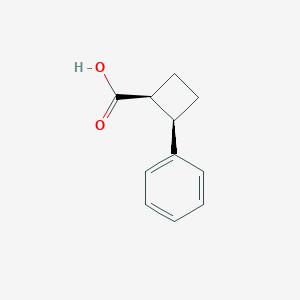![molecular formula C8H18O3Si2 B6308036 Trimethoxy[(trimethylsilyl)ethynyl]silane CAS No. 50727-84-9](/img/structure/B6308036.png)
Trimethoxy[(trimethylsilyl)ethynyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoxy[(trimethylsilyl)ethynyl]silane is a chemical compound with the molecular formula C8H18O3Si2. It is known for its unique structure, which includes both hydrolyzable siloxane bonds and an active silicon-hydrogen bond. This compound is used in various chemical reactions and has applications in multiple scientific fields .
Mechanism of Action
Target of Action
Trimethoxy[(trimethylsilyl)ethynyl]silane is a chemical compound used primarily in the field of materials science and chemistry
Mode of Action
The compound contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond. This allows it to participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions.
Biochemical Pathways
Result of Action
The primary result of the action of this compound is the formation of new compounds through reactions such as copolymerization, polycondensation, and disproportionation. These reactions can lead to the creation of various materials with different properties, depending on the specific reaction conditions and other reactants involved.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the siloxane bonds. Additionally, the temperature and pressure conditions can affect the rate and outcome of the reactions it participates in.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoxy[(trimethylsilyl)ethynyl]silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with trimethoxysilane under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Trimethoxy[(trimethylsilyl)ethynyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the silicon-hydrogen bond, leading to the formation of new compounds.
Substitution: The trimethoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are often carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include silane derivatives, polymers, and other silicon-containing compounds .
Scientific Research Applications
Trimethoxy[(trimethylsilyl)ethynyl]silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various silicon-containing compounds and polymers.
Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.
Medicine: Research explores its potential in drug delivery systems and as a component in medical devices.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Contains hydrolyzable siloxane bonds and is used in similar applications.
Trimethylsilylacetylene: Shares the trimethylsilyl group and is involved in related chemical reactions.
Uniqueness
Trimethoxy[(trimethylsilyl)ethynyl]silane is unique due to its combination of trimethoxy and trimethylsilyl groups, which provide distinct reactivity and versatility in chemical synthesis and applications .
Properties
IUPAC Name |
trimethoxy(2-trimethylsilylethynyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3Si2/c1-9-13(10-2,11-3)8-7-12(4,5)6/h1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLTVWYZHRAYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C#C[Si](C)(C)C)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
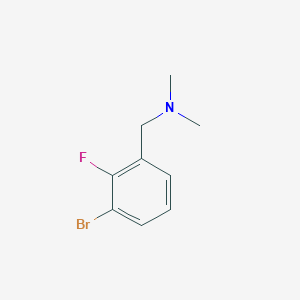
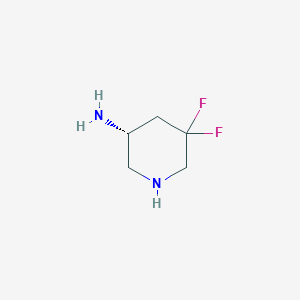
![tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)
![tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)
![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)
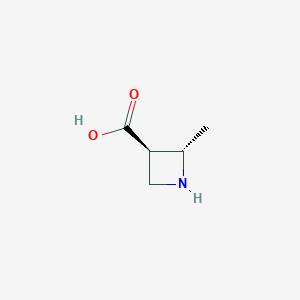
![tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)
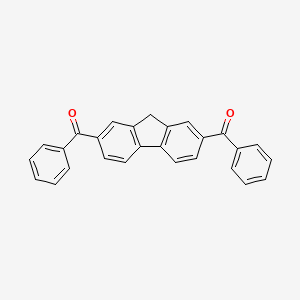
![(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Aminoethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B6307990.png)

